molecular formula C21H24ClNO5 B1676743 Morclofone CAS No. 31848-01-8

Morclofone

Cat. No. B1676743
CAS RN: 31848-01-8
M. Wt: 405.9 g/mol
InChI Key: KVCJCEKJKGLBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morclofone is a cough suppressant . It belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .


Molecular Structure Analysis

Morclofone has a molecular formula of C21H24ClNO5 . Its average mass is 405.872 Da and its mono-isotopic mass is 405.134308 Da . The compound contains a total of 54 bonds, including 30 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), and 1 tertiary .


Physical And Chemical Properties Analysis

Morclofone has a molecular formula of C21H24ClNO5, with an average mass of 405.872 Da and a mono-isotopic mass of 405.134308 Da . It belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .

Scientific Research Applications

  • Angiogenesis in Cancer : Morclofone, in concentrations typical in patients' blood, can stimulate angiogenesis, the process of new blood vessel formation. This is achieved through the activation of specific cell signaling pathways and receptors in microvascular endothelial cells. This property may have implications in the context of cancer treatment, particularly in cancers dependent on angiogenesis (Gupta et al., 2002).

  • Cardiovascular Outcomes : In the context of acute anterior ST-segment elevation myocardial infarction, Morclofone does not significantly impact major adverse cardiovascular events. This finding is essential for understanding its safety profile in patients with specific heart conditions (Bonin et al., 2018).

  • Pain Management in Spasticity : Morclofone shows potential in managing pain, particularly in combination with other drugs like Baclofen, for treating spasticity-related pain. This combination may offer more effective pain relief in clinical as well as animal studies (Slonimski et al., 2003).

  • Influence on Neonatal Outcome : Maternal use of Morclofone in late pregnancy affects neonatal outcomes, particularly in terms of the neonatal abstinence syndrome. The study suggests that methadone substitution compared with continued heroin use results in reduced Morclofone use in babies (Sinha et al., 2001).

  • Stability in Combination Therapies : The stability of Morclofone when combined with Baclofen in specific concentrations is crucial for ensuring effective transport and administration in pump refilling treatments. This has implications for optimizing patient care in treatments involving intrathecal pumps (Robert et al., 2017).

  • Synergistic Effects with NSAIDs : The synergistic effect of Morclofone with non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac in reducing pain is notable. This synergy could be particularly useful in treating conditions associated with inflammatory processes (Torres-López et al., 2013).

  • receptor agonist, with Morclofone has been studied for its effects on antinociceptive, emetic, and rewarding effects. This combination has shown to potentiate antinociception induced by Morclofone while also blocking unwanted effects like emesis and rewarding properties, which can be crucial in managing opioid use disorders (Suzuki et al., 2005).
  • Modulation of TRPV-1 Channel in Tolerance Development : Morclofone tolerance development involves changes in TRPV-1 expression. Baclofen administration alongside Morclofone has been shown to modulate TRPV-1 expression, suggesting a potential method for managing morphine tolerance in patients (Mehrabadi et al., 2020).

  • Intrathecal Administration for Spasticity and Pain Management : The intrathecal administration of Morclofone has significant implications in managing intractable pain and spasticity, highlighting its potential use in specific clinical scenarios where conventional treatments may not be effective or suitable (Hayek et al., 2003).

  • Combination with Diclofenac in Orthopedic Surgery : The combination of Morclofone with Diclofenac has shown to effectively reduce morphine requirements and associated side effects in postoperative pain management after major orthopedic surgeries (Alexander et al., 2002).

  • Interactions with Other Drugs in Liver Metabolism : The study of Morclofone glucuronosyltransferase activity in human liver microsomes revealed that various drugs co-administered with Morclofone can significantly inhibit its metabolic activities. This finding is crucial for anticipating potential drug-drug interactions and optimizing therapeutic strategies (Hara et al., 2007).

  • Reestablishment of Brain Neurochemical Concentrations in Withdrawal : Baclofen's ability to attenuate the decrease in dopamine concentrations during Morclofone withdrawal highlights a potential therapeutic strategy for managing withdrawal symptoms and addiction treatment (Diaz et al., 2003).

properties

IUPAC Name

(4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCJCEKJKGLBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31848-02-9 (hydrochloride)
Record name Morclofone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50185710
Record name Morclofone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morclofone

CAS RN

31848-01-8
Record name Morclofone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31848-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morclofone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morclofone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morclofone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morclofone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORCLOFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY62TIB872
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morclofone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Morclofone
Reactant of Route 3
Reactant of Route 3
Morclofone
Reactant of Route 4
Reactant of Route 4
Morclofone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Morclofone
Reactant of Route 6
Reactant of Route 6
Morclofone

Citations

For This Compound
24
Citations
ATC Vet—QR05DB25 - Interactions, 2004 - drugfuture.com
USP 31 (Naphazoline Hydrochloride). A white, odourless, crystalline powder. Freely soluble in water and in alcohol; very slightly soluble in chloroform; practically insoluble in ether. pH …
Number of citations: 2 www.drugfuture.com
L Allegra, R Bossi - Arzneimittel-forschung, 1988 - europepmc.org
… with placebo, morclofone and cloperastine. The antitussive activity and therapeutic efficacy of the drug were shown to be greater than those of placebo and morclofone and similar to …
Number of citations: 50 europepmc.org
S Birring, F de Blasio, PV Dicpinigaitis… - Pulmonary …, 2019 - Elsevier
… compared with morclofone and cloperastine, and the results demonstrated that the efficacy of levodropropizine is similar to that of cloperastine and greater than that of morclofone [47]. …
Number of citations: 22 www.sciencedirect.com
F De Blasio, JC Virchow, M Polverino, A Zanasi… - Cough, 2011 - Springer
… The anti-tussive activity and therapeutic efficacy of the levodropropizine were shown to be greater than placebo and morclofone and similar to cloperastine [47]. Levodropropizine was …
Number of citations: 134 link.springer.com
K Thomas Prasanna, J Pramod… - Journal of Respiratory …, 2023 - oap-journals.net
… two central antitussive drugs, ie, morclofone and cloperastine. The antitussive activity and … LDP antitussive activity was shown to be greater than placebo, morclofone, and comparable …
Number of citations: 0 oap-journals.net
PV Dicpinigaitis, AH Morice, SS Birring… - Pharmacological …, 2014 - ASPET
Cough remains a serious unmet clinical problem, both as a symptom of a range of other conditions such as asthma, chronic obstructive pulmonary disease, gastroesophageal reflux, …
Number of citations: 206 pharmrev.aspetjournals.org
M Thimma Sambamoorthy, R Rengan… - Applied …, 2019 - Wiley Online Library
A new set of palladium(II) complexes comprising phenyl(thiazolyl)thiourea ligands have been successfully synthesized and characterized with the aid of analytical as well as spectral (IR…
Number of citations: 1 onlinelibrary.wiley.com
G Musumarra, G Scarlata, G Romano… - Journal of analytical …, 1987 - academic.oup.com
The principal components (PC) analysis of standardized R t values in four eluent systems [ethyl acetate/methanol/30% ammonia (85:10:15), cyclohexane/toluene/dlethylamine (65:25:10…
Number of citations: 36 academic.oup.com
S Merel, T Anumol, M Park, SA Snyder - Journal of hazardous materials, 2015 - Elsevier
In response to water scarcity, strategies relying on multiple processes to turn wastewater effluent into potable water are being increasingly considered by many cities. In such context, …
Number of citations: 58 www.sciencedirect.com
B Dextromethorphan, E Caramiphen… - …, 2014 - researchgate.net
… In two studies, a total of 28 patients were treated with levodropropizine and 29 with morclofone. The effect of levodropropizine was statistically significant, whereas morclofone did not …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.